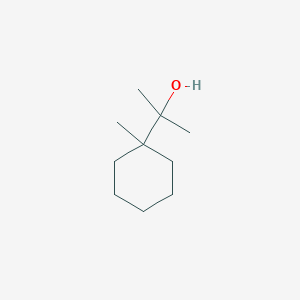

2-(1-Methylcyclohexyl)propan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

27331-02-8 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2-(1-methylcyclohexyl)propan-2-ol |

InChI |

InChI=1S/C10H20O/c1-9(2,11)10(3)7-5-4-6-8-10/h11H,4-8H2,1-3H3 |

InChI Key |

DQSDYNZBPQDQMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)C(C)(C)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 1 Methylcyclohexyl Propan 2 Ol and Relevant Analogues

Classical Synthetic Approaches

Grignard Reactions and Organometallic Coupling Strategies

The addition of organometallic reagents to carbonyl compounds stands as a cornerstone for the formation of tertiary alcohols. organic-chemistry.orgorganicchemistrytutor.comyoutube.com Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles that readily attack the electrophilic carbon of a ketone to form a new carbon-carbon bond. organic-chemistry.orgacs.orgyoutube.com In the context of synthesizing 2-(1-methylcyclohexyl)propan-2-ol, a suitable ketone precursor would be 1-(1-methylcyclohexyl)ethan-1-one, which upon reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide), would yield the desired tertiary alcohol after an aqueous workup. organicchemistrytutor.comyoutube.com

The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate. This intermediate is then protonated during the workup to give the final tertiary alcohol. organicchemistrytutor.com The versatility of this reaction allows for the synthesis of a wide variety of tertiary alcohols by simply changing the ketone and Grignard reagent. acs.org

Similarly, organolithium reagents can be employed for the same purpose, often exhibiting higher reactivity than their Grignard counterparts. youtube.com The reaction of an acyl halide or an ester with two equivalents of a Grignard or organolithium reagent also provides a pathway to tertiary alcohols where two of the alkyl groups are identical. libretexts.orgrutgers.edu The initial reaction forms a ketone intermediate, which then reacts with a second equivalent of the organometallic reagent. rutgers.edu

| Reactants | Reagent | Product | Reaction Type |

| Ketone | Grignard Reagent | Tertiary Alcohol | Nucleophilic Addition |

| Aldehyde | Grignard Reagent | Secondary Alcohol | Nucleophilic Addition |

| Formaldehyde | Grignard Reagent | Primary Alcohol | Nucleophilic Addition |

| Ester | Excess Grignard Reagent | Tertiary Alcohol | Nucleophilic Addition |

| Acyl Halide | Excess Grignard Reagent | Tertiary Alcohol | Nucleophilic Addition |

Reductive Pathways: Hydrogenation of Ketone Precursors

While the direct hydrogenation of ketones typically yields secondary alcohols, specific strategies can be employed for the synthesis of tertiary alcohols, often involving multi-step sequences. libretexts.orgncert.nic.in

Catalytic hydrogenation is a widely used method for the reduction of aldehydes and ketones to alcohols. ncert.nic.inlibretexts.org This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel (e.g., Raney Nickel), in the presence of hydrogen gas. libretexts.orgrsc.org While the direct hydrogenation of a ketone will produce a secondary alcohol, a synthetic route to a tertiary alcohol like this compound could involve the hydrogenation of a suitable unsaturated precursor. For instance, a precursor containing a double bond that upon reduction and subsequent reaction steps leads to the tertiary alcohol.

A patent describes a synthesis method for 2-methylcyclohexyl acetate (B1210297) which involves a hydrogenation reaction of o-cresol (B1677501) to form 2-methylcyclohexanol, followed by an esterification reaction. google.com This highlights the use of catalytic hydrogenation in the synthesis of related cyclohexyl derivatives.

Achieving stereochemical control in reduction reactions is a significant area of research, particularly when creating chiral centers. While the synthesis of achiral this compound does not require stereochemical control, the principles are relevant for the synthesis of its chiral analogues. The stereochemical outcome of a reduction can be influenced by the choice of catalyst, substrate, and reaction conditions. For instance, the use of chiral catalysts can lead to the enantioselective reduction of ketones, producing one enantiomer of the alcohol in excess.

Nucleophilic Addition to Carbonyls

This section broadly encompasses the Grignard reactions discussed earlier but also includes the addition of other nucleophiles. The fundamental principle is the attack of a nucleophile on the electrophilic carbonyl carbon of a ketone. youtube.com A variety of carbon-based nucleophiles can be used, expanding the scope of tertiary alcohol synthesis.

For example, the reaction of acetylides with ketones can produce tertiary alcohols containing an alkyne functionality. This approach is valuable for introducing further chemical handles for subsequent transformations. nih.gov

Modern and Stereoselective Synthesis

Modern synthetic methods have increasingly focused on the development of catalytic and stereoselective reactions to produce tertiary alcohols with high efficiency and stereocontrol. chinesechemsoc.org These methods often address the limitations of classical approaches, such as the need for stoichiometric amounts of highly reactive organometallic reagents. illinois.eduacs.org

Catalytic asymmetric addition of organozinc reagents to ketones, promoted by chiral ligands, has emerged as a powerful tool for the synthesis of enantiomerically enriched tertiary alcohols. illinois.edu Similarly, copper-catalyzed asymmetric additions of olefin-derived nucleophiles to ketones have been developed, offering a mild and efficient route to complex tertiary alcohols. acs.org

Recent advancements have also focused on the stereoselective construction of tertiary C-O bonds through nucleophilic substitution reactions at quaternary carbon stereocenters, providing access to highly congested tertiary alcohols with excellent diastereopurity. nih.gov Furthermore, highly diastereo- and enantioselective cyanosilylation of racemic α-branched ketones has been reported, opening new avenues for the synthesis of stereochemically complex tertiary alcohols. chinesechemsoc.org

These modern techniques, while not explicitly detailed for the synthesis of this compound in the provided search results, represent the forefront of organic synthesis and could be adapted for its preparation, particularly if specific stereoisomers were desired.

Asymmetric Synthesis of Chiral Cyclohexyl-Substituted Propanols

The creation of chiral centers, particularly quaternary stereocenters as present in many cyclohexyl-substituted propanols, is a significant challenge in organic synthesis. The asymmetric addition of organometallic reagents to prochiral ketones is a powerful strategy to obtain non-racemic tertiary alcohols. nih.gov

Recent advancements have focused on the use of chiral ligands to mediate the addition of Grignard reagents to ketones, enabling the synthesis of highly enantioenriched tertiary alcohols. For instance, a class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) has been developed. nih.govrsc.org These ligands have proven effective in the asymmetric addition of both aliphatic and aromatic Grignard reagents to a variety of ketones, yielding tertiary alcohols with high enantiomeric excess (up to 95% ee). nih.govrsc.org This methodology allows for a modular approach to a wide array of structurally diverse chiral tertiary alcohols. nih.govrsc.org

The general approach involves the reaction of a ketone with a Grignard reagent in the presence of a catalytic amount of a chiral ligand. The ligand coordinates to the magnesium atom of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on the carbonyl carbon from a specific face, leading to the preferential formation of one enantiomer of the alcohol product. The choice of ligand is crucial and can be tailored to the specific substrates to maximize enantioselectivity. nih.govrsc.orgresearchgate.net

For the synthesis of a chiral analogue of this compound, one could envision the asymmetric addition of a methyl Grignard reagent to 1-acetyl-1-methylcyclohexane, catalyzed by a suitable chiral ligand. The development of novel phosphine (B1218219) ligands, such as the W-Phos family, for copper-catalyzed asymmetric Grignard additions to aryl alkyl ketones, also presents a promising avenue for accessing such chiral tertiary alcohols. researchgate.net

Below is a table summarizing the key aspects of asymmetric Grignard additions for the synthesis of chiral tertiary alcohols:

| Parameter | Description | Relevance to Cyclohexyl-Substituted Propanols |

| Strategy | Asymmetric 1,2-addition of Grignard reagents to prochiral ketones. nih.gov | A primary method for creating the chiral tertiary alcohol moiety. |

| Catalysts | Chiral ligands, often derived from moieties like 1,2-diaminocyclohexane (DACH). nih.govrsc.org | The choice of ligand is critical for achieving high enantioselectivity. |

| Reagents | Grignard reagents (e.g., methylmagnesium bromide) and a ketone precursor. | For the target molecule, this would involve a methyl Grignard and a substituted cyclohexanone (B45756). |

| Products | Highly enantioenriched tertiary alcohols with quaternary stereocenters. nih.govrsc.org | Enables the synthesis of specific stereoisomers of cyclohexyl-substituted propanols. |

| Advantages | Modular construction of complex chiral molecules from simple starting materials. nih.gov | Offers a versatile route to a variety of chiral propanol (B110389) analogues. |

Phase-Transfer Catalysis in Asymmetric Transformations of Related Alcohol Systems

Phase-transfer catalysis (PTC) is a versatile technique that facilitates reactions between reactants located in different immiscible phases, often a solid or aqueous phase and an organic phase. This is achieved through the use of a phase-transfer catalyst, which is typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. rsc.orgmdpi.com In the context of asymmetric synthesis, chiral phase-transfer catalysts are employed to induce enantioselectivity. rsc.orgmdpi.com

While direct applications of PTC to the synthesis of this compound are not extensively documented, the principles of asymmetric PTC are relevant for the synthesis of chiral precursors or for carrying out transformations on related alcohol systems. For example, the asymmetric alkylation of prochiral substrates is a hallmark of PTC. nih.gov

The design of effective chiral phase-transfer catalysts has been a major focus of research. Catalysts based on the cinchona alkaloid scaffold were among the first to be developed and have been successfully used in the asymmetric synthesis of α-amino acids. nih.gov More recently, structurally rigid, chiral spiro-ammonium salts derived from binaphthol have emerged as highly effective catalysts that lack the easily eliminated β-hydrogens present in cinchona-based catalysts. nih.gov

A key feature in modern chiral PTC is the incorporation of hydrogen-bonding functionalities, such as phenol, amide, or (thio)urea groups, into the catalyst structure. mdpi.com These groups can interact with the substrate, enhancing both reactivity and enantioselectivity. mdpi.com

The potential application of asymmetric PTC in the synthesis of chiral cyclohexyl-substituted propanols could involve several strategies:

Asymmetric alkylation of a precursor: A prochiral ketone could be synthesized via the asymmetric alkylation of a simpler ketone using a chiral phase-transfer catalyst.

Kinetic resolution: A racemic mixture of a chiral alcohol could be resolved through enantioselective acylation or other reactions catalyzed by a chiral phase-transfer catalyst in a biphasic system.

The table below outlines the principles of chiral phase-transfer catalysis:

| Principle | Description | Potential Application |

| Mechanism | A chiral catalyst transports a reactant between two immiscible phases, enabling a reaction to occur under enantioselective control. rsc.orgmdpi.com | Synthesis of chiral precursors to the target alcohol. |

| Catalyst Design | Often involves structurally rigid backbones (e.g., binaphthyl) and hydrogen-bonding groups to enhance stereoselectivity. mdpi.comnih.gov | Tailoring the catalyst structure can optimize the synthesis of specific chiral molecules. |

| Reaction Types | Asymmetric alkylations, Michael additions, and kinetic resolutions are common. nih.govunimi.it | Could be used to create the chiral center in the cyclohexyl ring or resolve a racemic alcohol. |

| Advantages | Mild reaction conditions, use of inexpensive reagents, and operational simplicity. mdpi.com | Offers a practical and scalable approach to asymmetric synthesis. |

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound requires a chemo- and regioselective approach to ensure the correct connectivity of the atoms. The primary disconnection for this molecule is at the carbon-carbon bond between the cyclohexyl ring and the propanol side chain. This retrosynthetic analysis points to a Grignard-type reaction between a 1-methylcyclohexyl organometallic species and acetone, or the reaction of an acetyl-substituted cyclohexyl species with a methyl organometallic reagent.

The more common and generally more practical approach involves the addition of a methyl Grignard reagent (methylmagnesium bromide or iodide) to a ketone precursor, in this case, 1-acetyl-1-methylcyclohexane. This reaction is highly chemoselective, as the Grignard reagent will preferentially attack the electrophilic carbonyl carbon.

The synthesis of the key ketone intermediate, 1-acetyl-1-methylcyclohexane, is crucial. This can be achieved through the regioselective alkylation of a cyclohexanone derivative. For instance, the enolate of cyclohexanone can be formed and then alkylated with a methylating agent like methyl iodide. However, this can lead to a mixture of mono- and poly-alkylated products. tandfonline.comlibretexts.org To achieve the desired 1-acetyl-1-methylcyclohexane, a more controlled sequence is necessary. One possible route involves the acetylation of 1-methylcyclohexene. acs.org

A plausible synthetic route is outlined below:

Formation of the 1-methylcyclohexyl precursor: This can be achieved through the reaction of cyclohexanone with a methyl Grignard reagent, followed by dehydration of the resulting tertiary alcohol to yield 1-methylcyclohexene. chemicalbook.com

Acetylation of the alkene: 1-Methylcyclohexene can then be acetylated to introduce the acetyl group at the 1-position, forming 1-acetyl-1-methylcyclohexane. acs.org

Grignard addition to the ketone: The final step involves the reaction of 1-acetyl-1-methylcyclohexane with methylmagnesium bromide, followed by an aqueous workup, to yield the target molecule, this compound.

This sequence ensures the correct placement of the methyl and propan-2-ol groups on the cyclohexane (B81311) ring.

Synthesis of Key Intermediates and Precursors to this compound

Cyclohexyl Ring Functionalization for Subsequent Propanol Attachment

The functionalization of the cyclohexyl ring is a critical step in the synthesis of this compound. The goal is to introduce the necessary substituents at the correct positions to allow for the subsequent attachment of the propanol side chain.

A common starting material for such syntheses is cyclohexanone. The reactivity of the enolate of cyclohexanone allows for the introduction of alkyl groups at the α-position. The alkylation of cyclohexanone enolates is a well-established method for forming carbon-carbon bonds. ubc.cayoutube.com

For the synthesis of the specific precursor needed for this compound, which is 1-acetyl-1-methylcyclohexane, a multi-step functionalization of the cyclohexyl ring is required. A potential pathway starts with the methylation of cyclohexanone. The reaction of the lithium enolate of cyclohexanone with methyl iodide can produce 2-methylcyclohexanone. tandfonline.com However, controlling polyalkylation can be challenging. tandfonline.com

An alternative and potentially more controlled route involves the use of 1-methylcyclohexene as a key intermediate. This alkene can be prepared from cyclohexanone. The reaction of cyclohexanone with methylmagnesium chloride followed by dehydration with an acid catalyst such as p-toluenesulfonic acid yields 1-methylcyclohexene. chemicalbook.com

Once 1-methylcyclohexene is obtained, it can be functionalized to introduce the acetyl group. The acetylation of alkenes can be achieved under various conditions, often involving acetyl chloride and a Lewis acid catalyst. acs.org This would lead to the formation of 1-acetyl-1-methylcyclohexane, the direct precursor for the final Grignard reaction.

Routes to 1-Methylcyclohexyl Building Blocks

The synthesis of this compound can also be approached by first constructing a 1-methylcyclohexyl building block that can then be elaborated.

One of the most versatile 1-methylcyclohexyl building blocks is the Grignard reagent, (1-methylcyclohexyl)magnesium bromide. This can be prepared from 1-bromo-1-methylcyclohexane (B3058953) and magnesium turnings in an anhydrous ether solvent. The precursor, 1-bromo-1-methylcyclohexane, can in turn be synthesized from 1-methylcyclohexanol (B147175) via reaction with hydrobromic acid. 1-Methylcyclohexanol is readily available from the reaction of cyclohexanone with methylmagnesium bromide. chemicalbook.com

Another important building block is 1-methylcyclohexene, which as mentioned, can be synthesized from cyclohexanone. chemicalbook.com This alkene is a versatile starting material for a variety of functionalization reactions. For example, hydroboration-oxidation would yield 2-methylcyclohexanol, while ozonolysis would cleave the double bond to form a keto-aldehyde.

The direct synthesis of 1-acetyl-1-methylcyclohexane is also a key route. As previously discussed, this can be achieved via the acetylation of 1-methylcyclohexene. acs.org Another potential, though less direct, route could involve the alkylation of a pre-formed acetylcyclohexane derivative.

The following table summarizes some key 1-methylcyclohexyl building blocks and their potential synthetic origins:

| Building Block | Structure | Potential Synthetic Route |

| 1-Methylcyclohexene | C7H12 | Dehydration of 1-methylcyclohexanol (from cyclohexanone and MeMgBr). chemicalbook.com |

| 1-Methylcyclohexanol | C7H14O | Reaction of cyclohexanone with methylmagnesium bromide. chemicalbook.com |

| 1-Bromo-1-methylcyclohexane | C7H13Br | Reaction of 1-methylcyclohexanol with HBr. |

| (1-Methylcyclohexyl)magnesium bromide | C7H13BrMg | Reaction of 1-bromo-1-methylcyclohexane with magnesium. |

| 1-Acetyl-1-methylcyclohexane | C9H16O | Acetylation of 1-methylcyclohexene. acs.org |

Chemical Reactivity and Transformation Pathways of 2 1 Methylcyclohexyl Propan 2 Ol

Reactions of the Cyclohexyl Ring System

Substitution Reactions on the Cyclohexyl Moiety

Direct substitution on the cyclohexyl ring of 2-(1-methylcyclohexyl)propan-2-ol is generally challenging due to the unactivated nature of the C-H bonds. Such transformations would typically require harsh conditions, often involving radical intermediates, which can lead to a mixture of products and are therefore less synthetically useful.

However, substitution reactions can occur at the tertiary carbon bearing the hydroxyl group. The reaction of tertiary alcohols with hydrohalic acids (HCl, HBr, HI) is a classic example of a nucleophilic substitution reaction. nih.gov In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group (water). Subsequent departure of water generates a stable tertiary carbocation. This carbocation can then be attacked by a halide ion to yield the corresponding alkyl halide. The reactivity of hydrohalic acids follows the order HI > HBr > HCl. rug.nl

Table 1: Hypothetical Substitution Reactions of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Concentrated HBr | 2-Bromo-2-(1-methylcyclohexyl)propane | SN1 |

| This compound | Concentrated HCl | 2-Chloro-2-(1-methylcyclohexyl)propane | SN1 |

Elimination Reactions of Cyclohexyl Derivatives

The most prominent elimination reaction for tertiary alcohols like this compound is acid-catalyzed dehydration. This reaction proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate. The carbocation can then lose a proton from an adjacent carbon to form an alkene. Due to the structure of this compound, several alkene products are possible, with the major product typically being the most stable, most substituted alkene (Zaitsev's rule).

The potential products from the dehydration of this compound include:

1-(prop-1-en-2-yl)-1-methylcyclohexane

(E/Z)-1-(propen-1-yl)-1-methylcyclohexane

1-isopropylidenecyclohexane (following rearrangement)

Rearrangement Reactions of the Cyclohexyl Scaffold

Carbocation intermediates, such as the one formed during the acid-catalyzed dehydration of this compound, are susceptible to rearrangement to form more stable carbocations. A common type of rearrangement is the Wagner-Meerwein rearrangement, which involves a 1,2-hydride or 1,2-alkyl shift. chem960.com In the case of the tertiary carbocation derived from this compound, a methyl shift from the quaternary center of the cyclohexyl ring to the adjacent carbocationic center could occur, leading to a more stable tertiary carbocation on the ring. This rearranged carbocation would then lead to different alkene products upon elimination.

Another potential rearrangement is a ring-expansion or contraction, although this is less common. For instance, the formation of isopropylidenecyclopentane from the dehydration of 2,2-dimethylcyclohexanol (B73714) has been observed, proceeding through an alkyl shift and ring contraction. beilstein-journals.org A similar rearrangement could be envisioned for this compound under certain acidic conditions.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a complex product. beilstein-journals.org Tertiary alcohols can participate in certain MCRs. For example, the Ritter reaction involves the reaction of a nitrile with a carbocation source, such as a tertiary alcohol in the presence of a strong acid, to form an N-alkyl amide. google.com It is conceivable that this compound could serve as the carbocation precursor in a Ritter-type reaction.

Catalytic Transformations Involving this compound as a Substrate or Ligand

While specific catalytic applications for this compound are not widely reported, its structural features suggest potential roles in catalysis.

Transition Metal-Catalyzed Processes

The sterically hindered nature of this compound could make it an interesting, albeit challenging, substrate for transition metal-catalyzed reactions. Its derivatives, such as the corresponding alkene from dehydration, could potentially undergo various transition metal-catalyzed transformations. The bulky cyclohexyl group could impart unique selectivity in such reactions.

Furthermore, while not a typical ligand due to the lack of strong coordinating atoms, hindered alcohols can sometimes play a role in modifying the catalytic activity of a metal center, for instance, by acting as a proton shuttle or by influencing the steric environment around the metal.

Organocatalytic Applications

The development of organocatalysts, which are small organic molecules that can catalyze chemical reactions, is a burgeoning field of research. While there are no specific reports of this compound being used as an organocatalyst, its chiral derivatives could potentially be explored for applications in asymmetric catalysis. The rigid cyclohexyl scaffold is a common feature in many successful organocatalysts.

Stereochemical Investigations of 2 1 Methylcyclohexyl Propan 2 Ol

Conformational Analysis of the Cyclohexyl Ring and Propanol (B110389) Side Chain

The spatial arrangement of atoms in 2-(1-methylcyclohexyl)propan-2-ol is primarily dictated by the conformational preferences of the cyclohexane (B81311) ring and the rotational possibilities of the propanol substituent.

Chair Conformations and Inversion Dynamics

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a 1,1-disubstituted cyclohexane such as this compound, two distinct chair conformers are possible through a process known as ring inversion or ring flipping. In this dynamic equilibrium, substituents that are axial in one chair form become equatorial in the other, and vice versa.

The equilibrium between these two conformers is governed by the steric bulk of the substituents at the C1 position: the methyl group and the 2-hydroxypropyl group. Substituents in the axial position experience destabilizing steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. To alleviate this steric strain, the chair conformation that places the larger substituent in the more spacious equatorial position is generally more stable and thus predominates at equilibrium. libretexts.orglibretexts.org

The relative steric bulk of substituents is often quantified by "A-values," which represent the free energy difference (ΔG°) between the axial and equatorial conformations for a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.70 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -OH (Hydroxyl) | 0.87 (can vary) |

While a specific A-value for the 2-hydroxypropyl group is not commonly tabulated, its steric demand is expected to be greater than that of a methyl group, comparable to or greater than an isopropyl group. This is due to the branching at its α-carbon and the free rotation of the two methyl groups and the hydroxyl group. Consequently, the equilibrium for this compound will strongly favor the conformer where the larger 2-hydroxypropyl group occupies the equatorial position, minimizing steric repulsion. The methyl group would therefore preferentially occupy the axial position.

Rotational Isomerism of the Propanol Moiety

The 2-hydroxypropyl side chain introduces additional conformational complexity through rotation around its single bonds. The most significant of these is the rotation about the C1(cyclohexane)-C2(propanol) bond. This rotation is not entirely free but is hindered by an energy barrier, leading to the existence of preferred rotational isomers, or rotamers.

The stability of these rotamers is influenced by steric interactions between the groups on the C2 of the propanol (two methyls, one hydroxyl) and the adjacent atoms of the cyclohexane ring. The molecule will preferentially adopt conformations that minimize these gauche interactions. For instance, staggered conformations are energetically favored over eclipsed ones. While detailed experimental data on the rotational barriers for this specific side chain are scarce, computational studies on analogous systems, such as substituted ethanes, show that these barriers are typically in the range of 3-6 kcal/mol. youtube.com This is sufficient to create distinct populations of rotamers at room temperature, although their interconversion is rapid.

Diastereoisomerism and Enantiomerism in this compound and its Analogues

The parent molecule, this compound, is achiral as it lacks a stereocenter and possesses a plane of symmetry passing through the C1 and C4 atoms of the ring (assuming no other substituents). However, the principles of diastereoisomerism and enantiomerism are highly relevant to its substituted analogues.

Synthesis and Separation of cis/trans Isomers

If a second substituent is introduced onto the cyclohexane ring at a position other than C1 or C4, stereoisomerism arises. For example, in a 2-methyl substituted analogue, cis and trans diastereomers are possible. These geometric isomers are distinct compounds with different physical properties and cannot be interconverted by bond rotation.

The cis isomer has the two substituents on the same face of the ring.

The trans isomer has the two substituents on opposite faces of the ring.

The synthesis of such analogues often results in a mixture of diastereomers. For instance, the hydrogenation of a substituted cyclohexene (B86901) or the reduction of a substituted cyclohexanone (B45756) can lead to both cis and trans products. The ratio of these isomers depends on the reaction mechanism and the steric hindrance presented by the existing substituents, which can direct the approach of the reagent from the less hindered face of the ring (stereoselective reaction). ddugu.ac.in

Separation of these diastereomers is typically achieved using chromatographic techniques such as column chromatography or gas chromatography, which exploit the differences in their physical properties like polarity and boiling point. nih.gov

Absolute Configuration Assignment (R/S)

The introduction of a substituent that renders the molecule chiral necessitates the assignment of the absolute configuration (R or S) at each stereocenter using the Cahn-Ingold-Prelog (CIP) priority rules. For a chiral analogue of this compound, such as one with a substituent at the C2 position, both the C1 and C2 atoms could be stereocenters.

The assignment process involves:

Assigning priorities (1-4, with 1 being the highest) to the four groups attached to the chiral center based on atomic number.

Orienting the molecule so that the lowest priority group (4) points away from the viewer.

Tracing the path from priority 1 to 2 to 3.

If the path is clockwise, the configuration is assigned as 'R' (rectus). If it is counter-clockwise, it is assigned as 'S' (sinister).

Each diastereomer (cis or trans) will consist of a pair of enantiomers (e.g., (1R,2S) and (1S,2R) for one diastereomer, and (1R,2R) and (1S,2S) for the other). The enantiomers of a given pair are non-superimposable mirror images and have identical physical properties, except for their interaction with plane-polarized light. Their separation requires chiral resolution techniques.

Impact of Stereochemistry on Reactivity and Reaction Mechanisms

The stereochemistry of this compound and its analogues has a profound impact on their chemical reactivity. The conformational arrangement of the functional groups dictates their accessibility to reagents and can influence the stability of reaction intermediates and transition states.

For this compound, the tertiary alcohol group is significantly sterically hindered. This hindrance is a direct consequence of the gem-disubstitution on the cyclohexane ring. The bulky 2-hydroxypropyl group, preferentially in the equatorial position, is shielded by the axial methyl group and the adjacent ring hydrogens. This steric congestion can dramatically slow down reactions that require nucleophilic attack at the alcohol's carbon atom (SN2-type reactions are impossible) or even at the hydroxyl proton.

Reactions that proceed through a carbocation intermediate, such as SN1 or E1 dehydration, are more plausible for this tertiary alcohol. The stability of the intermediate tertiary carbocation formed upon protonation of the hydroxyl group and subsequent loss of water is key. However, the stereochemistry of the ring can still play a role. The conformation of the ring must allow for the departing water molecule to leave and for the resulting planar carbocation to be effectively solvated. Subsequent elimination reactions (E1) would follow Zaitsev's rule, but the stereoelectronic requirement for the C-H bond to be anti-periplanar to the leaving group (in E2-type mechanisms) is often dictated by the ring's conformation, influencing which alkene product is formed. Studies on related cyclohexane systems have shown that the dynamic interconversion between chair and boat conformations can be crucial in achieving the correct orbital alignment for a reaction to occur, with the activation entropy playing a significant role. d-nb.infouvic.ca

Advanced Spectroscopic Characterization and Elucidation of 2 1 Methylcyclohexyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

High-resolution ¹H NMR spectroscopy of 2-(1-methylcyclohexyl)propan-2-ol provides detailed information about the electronic environment of each proton. The spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule.

The methyl protons of the propan-2-ol group are magnetically equivalent and therefore appear as a single sharp peak. The protons of the cyclohexyl ring, however, exhibit more complex splitting patterns due to their diastereotopic nature and restricted rotation. This complexity arises from the different spatial relationships these protons have with neighboring substituents.

Anisotropic effects, stemming from the electron clouds of the C-C and C-O bonds, can influence the chemical shifts of nearby protons. For instance, the axial and equatorial protons of the cyclohexane (B81311) ring will experience different shielding and deshielding effects, leading to distinct chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclohexyl CH₂ | 1.25-1.55 | Multiplet |

| Methyl (Cyclohexyl) | 1.10 | Singlet |

| Methyl (Propan-2-ol) | 1.15 | Singlet |

| Hydroxyl OH | Variable (typically 1.5-2.0) | Singlet |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The quaternary carbons, such as the one bearing the hydroxyl group and the one at the junction of the methyl group and the cyclohexane ring, typically appear at lower field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Quaternary C (C-OH) | 72.0 |

| Quaternary C (C-CH₃ on ring) | 35.0 |

| Cyclohexyl CH₂ | 22.0-38.0 |

| Methyl (Cyclohexyl) | 25.0 |

| Methyl (Propan-2-ol) | 28.0 |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this compound, COSY would show correlations between the protons on adjacent carbons in the cyclohexane ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It is used to definitively assign which protons are attached to which carbons.

Variable-temperature NMR studies can provide insights into the conformational dynamics of the cyclohexane ring. At room temperature, the ring may be undergoing rapid chair-to-chair interconversion. By lowering the temperature, this process can be slowed down, potentially allowing for the observation of distinct signals for the axial and equatorial protons and carbons. This would provide information about the energy barrier for ring flipping and the preferred conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule.

In the IR spectrum of this compound, a broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl groups will appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration will give rise to a moderate to strong band in the 1000-1260 cm⁻¹ range.

Raman spectroscopy, which is sensitive to non-polar bonds, would show strong signals for the C-C bond vibrations of the cyclohexane ring and the methyl groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3200-3600 | Strong, Broad |

| Alkane (C-H) | Stretching | 2850-3000 | Strong |

| Alcohol (C-O) | Stretching | 1000-1260 | Moderate to Strong |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for tertiary alcohols include the loss of a water molecule and the cleavage of carbon-carbon bonds adjacent to the oxygen atom. The fragmentation of this compound would likely involve the loss of a methyl group or the cleavage of the bond between the cyclohexane ring and the propan-2-ol moiety, leading to characteristic fragment ions.

Integration of Spectroscopic Data for Comprehensive Structural Determination

The unambiguous structural elucidation of this compound, a tertiary alcohol, is achieved not by a single analytical technique, but through the synergistic integration of data from multiple spectroscopic methods. Mass spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and DEPT) each provide unique pieces of the structural puzzle. When combined, they form a cohesive and definitive confirmation of the molecule's atomic connectivity and functional groups. The molecular formula of this compound is C₁₀H₂₀O, with a molecular weight of approximately 156.26 g/mol . nih.gov

The process begins with determining the molecular mass and formula, followed by identifying the functional groups present. Finally, the carbon skeleton and the precise arrangement of atoms are pieced together using detailed NMR data.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial information about the compound's fragmentation pattern.

Molecular Ion Peak ([M]⁺) : A peak corresponding to the molecular weight of the compound (m/z = 156) would be expected, confirming the molecular formula of C₁₀H₂₀O.

Fragmentation Patterns : As a tertiary alcohol, this compound is prone to specific fragmentation pathways. fiveable.me

Dehydration ([M-18]⁺) : A prominent peak would be observed at m/z = 138, resulting from the loss of a water molecule (H₂O). This is a characteristic fragmentation for alcohols. fiveable.me

Alpha-Cleavage : The bonds adjacent to the oxygen-bearing carbon are susceptible to cleavage. Loss of a methyl group (-CH₃) would result in a fragment at m/z = 141 ([M-15]⁺). Loss of the entire propan-2-ol substituent is also possible.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. For this compound, the key absorption bands would be:

O-H Stretch : A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹. This is the characteristic signal for the hydroxyl (-OH) group in an alcohol, with the broadening indicating hydrogen bonding. spectroscopyonline.com

C-H Stretch : Absorption bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and cyclohexyl groups.

C-O Stretch : For a tertiary alcohol, a strong C-O stretching vibration is typically observed in the 1210-1100 cm⁻¹ range. spectroscopyonline.com The presence of this band, along with the O-H stretch, strongly suggests a tertiary alcohol structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the carbon and hydrogen framework of the molecule.

¹³C NMR Spectroscopy : A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Based on its structure, 8 distinct signals would be anticipated for this compound.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. azom.com

DEPT-90 : Would show no signals, as there are no methine (CH) groups in the structure. azom.com

DEPT-135 : Would show positive signals for the three methyl (CH₃) groups and negative signals for the five methylene (CH₂) groups of the cyclohexane ring. azom.com

The two quaternary carbons (the one bearing the hydroxyl group and the one at the junction of the ring and the side chain) would be absent from both DEPT spectra but present in the standard ¹³C NMR spectrum, allowing for their definitive identification.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

The protons of the two methyl groups attached to the carbinol carbon would appear as a sharp singlet, integrating to 6H.

The methyl group on the cyclohexane ring would also appear as a singlet, integrating to 3H.

The methylene (CH₂) protons of the cyclohexane ring would produce complex multiplets in the upfield region of the spectrum.

The hydroxyl (-OH) proton would appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

By integrating these data sets, a complete structural determination is possible. The mass spectrum confirms the molecular weight and suggests an alcohol through the loss of water. The IR spectrum confirms the presence of the hydroxyl group and indicates a tertiary alcohol structure through the position of the C-O stretch. Finally, the ¹³C and ¹H NMR spectra, along with DEPT experiments, map out the entire carbon-hydrogen framework, confirming the presence of the methylcyclohexyl group, the two quaternary carbons, and the three distinct methyl environments, leaving no ambiguity as to the structure of this compound.

Data Tables

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observation | Implication |

| Mass Spectrometry (EI-MS) | Molecular Ion [M]⁺ at m/z = 156. Fragments at m/z = 141 ([M-15]⁺) and 138 ([M-18]⁺). | Confirms molecular weight. Fragmentation pattern is characteristic of a tertiary alcohol (loss of methyl and water). fiveable.me |

| Infrared (IR) Spectroscopy | Strong, broad peak at ~3400 cm⁻¹. Strong peak at ~1150 cm⁻¹. Peaks at ~2950-2850 cm⁻¹. | Presence of O-H group (alcohol). spectroscopyonline.com C-O stretch for a tertiary alcohol. spectroscopyonline.com Aliphatic C-H bonds. |

| ¹³C NMR Spectroscopy | 8 distinct signals. Signal at ~72 ppm. Signal at ~38 ppm. | Confirms 8 unique carbon environments. Quaternary carbon bonded to oxygen (C-OH). Quaternary carbon of the cyclohexane ring. |

| DEPT-135 NMR | 3 positive signals (CH₃ groups). 5 negative signals (CH₂ groups). | Identifies the number of methyl and methylene carbons. azom.com |

| ¹H NMR Spectroscopy | Singlet (6H). Singlet (3H). Multiplets (~10H). Broad Singlet (1H). | Two equivalent methyl groups on the side chain. Methyl group on the cyclohexane ring. Protons of the cyclohexane ring. Hydroxyl proton. |

Computational Chemistry and Theoretical Studies of 2 1 Methylcyclohexyl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the molecular properties of 2-(1-methylcyclohexyl)propan-2-ol at the atomic level. These methods provide insights into the molecule's electronic structure, energetics, and other properties that are often challenging to determine experimentally.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and energetics of molecules like this compound. DFT calculations can determine the electron density distribution, which is crucial for understanding the molecule's reactivity and intermolecular interactions.

For this compound, DFT calculations would typically involve geometry optimization to find the most stable arrangement of atoms. The choice of functional and basis set is critical for obtaining accurate results. A common approach would be to use a hybrid functional, such as B3LYP, combined with a Pople-style basis set, like 6-31G(d,p), or a Dunning-type basis set, such as cc-pVDZ. These calculations can provide valuable information on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure.

Furthermore, DFT is instrumental in determining the relative energies of different conformers of this compound. The bulky 1-methylcyclohexyl and propan-2-ol groups introduce significant steric strain, leading to a complex conformational landscape. By calculating the electronic energy of various possible conformations, DFT can identify the most stable (lowest energy) conformer and the energy differences between various isomers. This information is vital for understanding the molecule's behavior in different environments.

A hypothetical table of DFT-calculated relative energies for different conformers of this compound is presented below. These values are illustrative and based on trends observed in similar sterically hindered cyclohexanols.

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial-Equatorial) | 0.00 |

| Chair (Axial-Equatorial) | 4.50 |

| Chair (Equatorial-Axial) | 5.20 |

| Twist-Boat | 6.80 |

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for studying molecular properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of various molecular properties of this compound.

These methods are particularly useful for calculating properties that are sensitive to electron correlation effects, such as dipole moments, polarizability, and vibrational frequencies. For a molecule with a polar hydroxyl group like this compound, an accurate prediction of the dipole moment is essential for understanding its interaction with polar solvents and other molecules.

Ab initio calculations can also be used to validate the results obtained from DFT methods. While computationally more expensive, the accuracy of ab initio methods, especially at the MP2 or CCSD(T) level, serves as a benchmark for less demanding computational approaches.

Conformational Energy Landscape Exploration

The conformational flexibility of the cyclohexane (B81311) ring, combined with the steric demands of the methyl and propan-2-ol substituents, results in a complex conformational energy landscape for this compound.

Global and Local Minima Identification

The conformational energy landscape of this compound is characterized by several energy minima, corresponding to stable or metastable conformations. The global minimum represents the most stable conformation of the molecule, which is expected to be the most populated at thermal equilibrium. Other local minima correspond to less stable conformers that can also exist.

Computational methods, such as conformational searches using molecular mechanics force fields followed by geometry optimization with DFT or ab initio methods, are employed to identify these minima. For this compound, the primary conformational isomerism arises from the chair and boat forms of the cyclohexane ring and the axial versus equatorial positions of the substituents. Due to the significant steric bulk of the 1-methyl and propan-2-ol groups, it is anticipated that the global minimum will correspond to a chair conformation where both bulky groups occupy equatorial positions to minimize steric hindrance.

Barriers to Interconversion

The different conformers of this compound are separated by energy barriers on the potential energy surface. These barriers represent the energy required for the molecule to transition from one conformation to another, for instance, through ring-flipping of the cyclohexane moiety.

The heights of these energy barriers can be calculated using computational methods by locating the transition state structures that connect the different minima. The energy difference between a minimum and a connecting transition state corresponds to the activation energy for that conformational change. For cyclohexane derivatives, the barrier to chair-chair interconversion is a key parameter that influences the dynamic behavior of the molecule. The presence of bulky substituents in this compound is expected to significantly influence this barrier height compared to unsubstituted cyclohexane.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a crucial role in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Quantum chemical methods, particularly DFT, can be used to calculate the magnetic shielding tensors of the nuclei in this compound. From these shielding tensors, the NMR chemical shifts can be predicted.

By calculating the NMR chemical shifts for different possible conformers, it is possible to determine which conformation best matches the experimentally observed spectrum. This approach is particularly valuable for conformationally flexible molecules where experimental NMR data represents a population-weighted average over the different conformers.

Below is a hypothetical table illustrating the predicted ¹³C NMR chemical shifts for the most stable conformer of this compound, based on typical values for similar structures.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C (quaternary, ring) | 45.2 |

| C (quaternary, side chain) | 72.5 |

| CH₃ (ring) | 28.9 |

| CH₃ (side chain) | 26.7 |

| CH₂ (ring) | 35.8, 26.1, 21.9 |

| OH | - |

Reaction Mechanism Studies and Transition State Analysis

The acid-catalyzed dehydration of alcohols is a classic organic reaction that can proceed through various mechanisms. For tertiary alcohols like this compound, the reaction is generally expected to follow a stepwise E1 (elimination, unimolecular) pathway. This is due to the ability to form a relatively stable tertiary carbocation intermediate.

In the case of the dehydration of tertiary alcohols, the formation of the carbocation is often the rate-determining step. arxiv.org Theoretical calculations on other tertiary alcohols have shown that increasing the alkyl substitution stabilizes the carbocation, thereby lowering the activation energy for its formation.

Furthermore, computational analyses of alcohol dehydration catalyzed by agents like copper(II) sulfate (B86663) have explored alternative mechanisms, such as concerted—though asynchronous—type II dyotropic reactions. researchgate.net However, for tertiary alcohols that can form stable carbocations, the stepwise E1-like process is generally found to be the favored pathway. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While specific MD studies on this compound are not found in the reviewed literature, simulations of other cyclic molecules and alcohols provide a general understanding of their dynamic properties. For instance, MD simulations have been used to study the structure and dynamics of alcohols in mixtures with ionic liquids and to investigate the stability of cyclic organic compounds in different environments.

In the context of a reaction, MD simulations can be employed to explore the trajectory of the reactants as they approach the transition state and proceed to products. This can reveal the dynamic nature of the reaction pathway and the role of solvent molecules in stabilizing intermediates and transition states. For example, reactive force field molecular dynamics (ReaxFF-MD) simulations have been used to study the pyrolysis of complex molecules containing cyclohexane rings, providing detailed information on decomposition pathways. mdpi.com

Ab initio molecular dynamics, which combines molecular dynamics with electronic structure calculations on the fly, could offer a highly accurate description of the bond-breaking and bond-forming events during the dehydration of this compound. Such simulations on similar systems, like the barbaralyl cation, have provided deep insights into complex rearrangement processes. rsc.org

Due to the absence of specific computational research on this compound, the following table provides a generalized summary of computational parameters that would be relevant in its study, based on research on analogous systems.

| Computational Aspect | Relevant Parameters and Expected Findings |

| Reaction Mechanism (Dehydration) | Energy Barriers (Activation Energy): Calculated for protonation, water loss, and deprotonation steps to identify the rate-determining step. For a tertiary alcohol, the carbocation formation is expected to have the highest barrier. |

| Transition State Geometries: Characterization of the geometry of the molecule at the highest point on the reaction coordinate for each elementary step. | |

| Carbocation Stability: Analysis of the relative energies of the initial tertiary carbocation and any potential rearranged carbocations. | |

| Molecular Dynamics | Conformational Analysis: Exploration of the different chair and boat conformations of the cyclohexane ring and their relative energies and interconversion rates. |

| Solvent Effects: Simulation of the alcohol in a solvent box (e.g., water) to study the hydration shell and the role of solvent in stabilizing charged intermediates. | |

| Vibrational Frequencies: Calculation of the vibrational modes to characterize stable structures and transition states. |

Derivatives and Analogues of 2 1 Methylcyclohexyl Propan 2 Ol: Synthesis and Structure Reactivity Relationships

Systematic Modification of the Propanol (B110389) Chain

The propan-2-ol side chain of 2-(1-methylcyclohexyl)propan-2-ol serves as a primary site for chemical modification, allowing for the introduction of diverse functional groups and the extension or branching of the alkyl chain. These modifications can significantly alter the physicochemical properties of the parent molecule.

Functionalization of the Hydroxyl Group

The tertiary hydroxyl group is a key functional handle for derivatization, primarily through etherification and esterification reactions. However, the steric bulk imposed by the adjacent quaternary carbon of the cyclohexyl ring and the two methyl groups on the propanol chain presents a significant challenge to these transformations.

Ether Synthesis: The Williamson ether synthesis, a classic method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide, is generally not favorable for tertiary alcohols like this compound. wikipedia.org The sterically hindered tertiary alkoxide is prone to act as a base, leading to elimination (E2) of the alkyl halide rather than nucleophilic substitution. wikipedia.orgjk-sci.com While specialized methods for the synthesis of sterically hindered ethers exist, such as those employing copper catalysis, their application to this specific substrate is not widely documented. nih.gov A potential, though less common, approach could involve the reaction of the alcohol with a highly reactive electrophile under conditions that favor substitution over elimination.

Ester Synthesis: The formation of esters from the tertiary hydroxyl group can be achieved, though standard Fischer esterification conditions (acid catalyst with excess carboxylic acid) are often slow and low-yielding due to steric hindrance. More effective methods involve the use of more reactive acylating agents. Acetic anhydride, for instance, can be used as a strong acylating agent for the esterification of sterically hindered tertiary alcohols. francis-press.com The reaction proceeds through the formation of a highly reactive acylium ion, which is then attacked by the alcohol. Another viable route is the use of acyl chlorides in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct and drive the reaction to completion.

Below is a table summarizing potential functionalization reactions of the hydroxyl group:

| Reaction Type | Reagents | Product Type | Challenges |

| Williamson Ether Synthesis | NaH, Alkyl Halide | Ether | Steric hindrance promotes elimination over substitution. wikipedia.org |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Ester | Slow reaction rates and low yields due to steric hindrance. |

| Acylation | Acyl Chloride, Pyridine | Ester | More effective for sterically hindered alcohols. |

| Acylation | Acetic Anhydride | Ester | Strong acylating agent suitable for tertiary alcohols. francis-press.com |

Alkyl Chain Elongation and Branching

Modification of the propanol chain through elongation or the introduction of further branching can be synthetically achieved, primarily through Grignard reactions with appropriate ketone precursors.

To synthesize analogues with an elongated alkyl chain, such as 2-(1-methylcyclohexyl)butan-2-ol or 3-(1-methylcyclohexyl)pentan-3-ol, a retrosynthetic analysis points to the reaction of 1-methylcyclohexyl magnesium bromide with butan-2-one or pentan-3-one, respectively. Alternatively, the reaction of methylmagnesium bromide with 1-(1-methylcyclohexyl)propan-1-one would also yield the butanol derivative. The synthesis of branched analogues, for example, 2-(1-methylcyclohexyl)-3-methylbutan-2-ol, can be accomplished by the Grignard reaction between 1-methylcyclohexylmagnesium bromide and 3-methylbutan-2-one. nih.govlibretexts.org

The following table outlines synthetic strategies for alkyl chain modification:

| Target Analogue | Ketone Precursor | Grignard Reagent |

| 2-(1-Methylcyclohexyl)butan-2-ol | Butan-2-one | 1-Methylcyclohexylmagnesium bromide |

| 3-(1-Methylcyclohexyl)pentan-3-ol | Pentan-3-one | 1-Methylcyclohexylmagnesium bromide |

| 2-(1-Methylcyclohexyl)-3-methylbutan-2-ol | 3-Methylbutan-2-one | 1-Methylcyclohexylmagnesium bromide |

Chemical Modifications of the Cyclohexyl Ring

The cyclohexyl ring provides another avenue for structural diversification, allowing for the introduction of heteroatoms, additional substituents, or alterations in ring size.

Introduction of Heteroatoms or Additional Substituents

The incorporation of heteroatoms, such as nitrogen or oxygen, into the cyclohexyl ring transforms the parent structure into heterocyclic analogues. For instance, the synthesis of a piperidinyl analogue, 2-amino-2-(1-methyl-4-piperidyl)propane-1-ol, has been reported, demonstrating the feasibility of creating such derivatives. chemicalbook.com The synthesis of oxacyclohexane (tetrahydropyran) analogues could potentially be achieved through multi-step sequences involving ring-opening of a suitable epoxide followed by intramolecular cyclization.

The introduction of additional substituents onto the cyclohexyl ring can be accomplished through various synthetic strategies. For example, the synthesis of 2-(4-methylcyclohexyl)propan-2-ol is a known compound. sigmaaldrich.com The starting material for such a synthesis could be 4-methylcyclohexanone, which can be reacted with isopropenylmagnesium bromide or a related Grignard reagent to introduce the propan-2-ol moiety. Further functionalization, such as the introduction of a hydroxyl group to yield a diol, could be envisioned through reactions like hydroboration-oxidation of a corresponding unsaturated precursor.

Ring Expansion or Contraction

The 1-methylcyclohexyl moiety is susceptible to carbocation-mediated rearrangements that can lead to either ring expansion or contraction. These reactions are typically initiated by the formation of a carbocation adjacent to the ring.

Ring Expansion: A classic method for achieving a one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.org In the context of this compound, a suitable precursor would be 1-(1-hydroxy-1-methylethyl)cyclohexanemethanamine. Treatment of this amino alcohol with nitrous acid would generate a diazonium salt, which upon loss of nitrogen gas, would form a primary carbocation. A subsequent 1,2-alkyl shift of a carbon from the cyclohexyl ring to the exocyclic carbocation would result in the formation of a ring-expanded cycloheptanone derivative. hooghlywomenscollege.ac.inslideshare.net

Ring Contraction: The pinacol rearrangement of a vicinal diol can be utilized to induce ring contraction. wikipedia.org For this to occur with the 1-methylcyclohexyl scaffold, a precursor such as 1-(1-hydroxy-1-methylethyl)-2-methylcyclohexane-1,2-diol would be required. Upon treatment with acid, protonation of one of the hydroxyl groups and subsequent loss of water would generate a carbocation. If the carbocation forms at the C1 position, a 1,2-alkyl shift of a ring carbon can lead to the formation of a five-membered ring (cyclopentyl) derivative with a new ketone functionality. libretexts.orgmasterorganicchemistry.commychemblog.comorganic-chemistry.org The stereochemistry of the diol plays a crucial role in determining the migratory aptitude of the ring carbons. wikipedia.org

Synthesis of Amino Alcohol Derivatives

The synthesis of amino alcohol derivatives of this compound involves the replacement of the hydroxyl group with an amino group, or the introduction of an amino group elsewhere in the molecule while retaining the alcohol functionality.

One direct route to synthesize the corresponding primary amine, 2-amino-2-(1-methylcyclohexyl)propane, is through the reductive amination of 1-methylcyclohexyl methyl ketone. smolecule.com This reaction involves the formation of an imine intermediate by reacting the ketone with ammonia, followed by in-situ reduction with a suitable reducing agent like sodium cyanoborohydride. smolecule.com

The Leuckart reaction offers an alternative pathway, where heating the ketone with ammonium (B1175870) formate or formamide leads to the formation of the corresponding primary amine. mdma.chwikipedia.orgntnu.no This method is particularly useful for the reductive amination of ketones. mdma.ch

Furthermore, N-substituted amino derivatives can be prepared by employing primary or secondary amines in the reductive amination of 1-methylcyclohexyl methyl ketone. For example, the synthesis of 2-cyclohexyl-1-(methylamino)propan-2-ol has been described, showcasing the formation of a secondary amine. smolecule.com

The following table provides an overview of synthetic routes to amino alcohol derivatives:

| Synthetic Method | Precursor | Reagents | Product Type |

| Reductive Amination | 1-Methylcyclohexyl methyl ketone | Ammonia, NaBH3CN | Primary Amine |

| Leuckart Reaction | 1-Methylcyclohexyl methyl ketone | Ammonium formate or Formamide | Primary Amine mdma.chwikipedia.orgntnu.no |

| Reductive Amination | 1-Methylcyclohexyl methyl ketone | Primary or Secondary Amine, NaBH3CN | Secondary or Tertiary Amine smolecule.com |

Strategies for Aminomethylation and Related Transformations

The introduction of an aminomethyl group onto a carbon atom adjacent to a carbonyl group is a fundamental transformation in organic synthesis, often accomplished through the Mannich reaction. byjus.comwikipedia.org This reaction constitutes a three-component condensation of a compound with an active hydrogen (such as a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org The key reactive species is an iminium ion, formed in situ from the amine and aldehyde, which then serves as an electrophile for the enol or enolate form of the carbonyl compound. chemistrysteps.com

For the synthesis of precursors to amino derivatives of this compound, the Mannich reaction provides a viable pathway starting from a suitable cyclohexanone (B45756) derivative. The general mechanism proceeds as follows:

Formation of an Iminium Ion: A secondary amine reacts with an aldehyde (e.g., formaldehyde) to form a highly electrophilic iminium ion. wikipedia.orgchemistrysteps.com

Enolization: The ketone, in this case, a cyclohexanone derivative, tautomerizes to its more nucleophilic enol form under acidic conditions. chemistrysteps.com

Nucleophilic Attack: The enol attacks the iminium ion, forming a new carbon-carbon bond and yielding a β-amino carbonyl compound, also known as a Mannich base. byjus.com

While the direct aminomethylation of this compound is not the standard approach due to the absence of an activatable carbonyl group, the Mannich reaction on related ketones like 1-methylcyclohexanone is a key strategy to build the necessary carbon skeleton. Subsequent reduction of the ketone and modification can lead to the desired amino alcohol structure.

Alternative and related transformations for the synthesis of amino alcohols include:

Hydrogenolysis of α-Amino Acid Esters: Certain amino alcohols can be synthesized in one step through the hydrogenolysis and reduction of α-amino acid alkyl esters in the presence of a metal catalyst. google.com

Hydroamination of Allyl Alcohols: A ruthenium-catalyzed borrowing hydrogen process allows for the formal anti-Markovnikov hydroamination of allyl alcohols, providing access to γ-amino alcohols. acs.org

Ring-Opening of Epoxides: The nucleophilic ring-opening of epoxides with nitrogen nucleophiles is a well-established method for producing β-amino alcohols.

Asymmetric C-H Amination: Advanced catalytic methods enable the enantioselective radical C-H amination of alcohols to produce chiral β-amino alcohols. nih.gov

Chemical Reactivity of Amino Cyclohexyl Propanols

The chemical reactivity of amino cyclohexyl propanols is dictated by the presence of two key functional groups: the hydroxyl (-OH) and the amino (-NH2) groups. Their proximity and the cyclic nature of the cyclohexyl backbone impart specific reaction characteristics.

Reactions involving the Hydroxyl Group:

Oxidation: The tertiary alcohol in this compound is resistant to oxidation under standard conditions. However, in related primary or secondary amino cyclohexyl propanols, the alcohol moiety can be oxidized to the corresponding aldehyde or ketone using various oxidizing agents. smolecule.com The choice of oxidant and reaction conditions is crucial to prevent side reactions involving the amino group. Gold-based catalysts have shown effectiveness in the selective oxidation of amino alcohols to amino acids. mdpi.com

Substitution: The hydroxyl group can be converted into a better leaving group and subsequently substituted. Reagents like thionyl chloride or phosphorus tribromide can replace the -OH group with a halogen. smolecule.com

Reactions involving the Amino Group:

Acylation: The amino group readily undergoes acylation with acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations.

Alkylation: The nitrogen atom can be alkylated using alkyl halides, although controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging.

Cyclization Reactions: The bifunctional nature of amino alcohols allows for intramolecular cyclization reactions. Depending on the relative positions of the amino and hydroxyl groups, various heterocyclic structures can be formed. For instance, γ- and δ-amino alcohols can be selectively cyclized to form cyclic amines (e.g., pyrrolidines, piperidines) or lactams (cyclic amides). rsc.orgresearchgate.net The reaction outcome can often be directed by the choice of catalyst and the use of additives; for example, the addition of a hydrogen acceptor can favor the formation of the amide (lactam), while the addition of water can promote the formation of the cyclic amine. rsc.org

Structure-Reactivity Relationship Studies of Modified Analogues

Establishing Relationships between Structural Changes and Chemical Behavior

The chemical behavior of modified analogues of this compound is profoundly influenced by their three-dimensional structure. The cyclohexane (B81311) ring is not planar and typically adopts a stable chair conformation to minimize angular and torsional strain. Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The conformational preference of substituents has a direct impact on reactivity. Generally, substituents are more stable in the equatorial position to avoid steric clashes with other axial substituents, known as 1,3-diaxial interactions. libretexts.org The energy difference between the axial and equatorial conformers determines the equilibrium distribution. For a bulky group like a substituted propanol side chain, the equatorial position is strongly favored.

This conformational locking influences the accessibility of the reactive centers (the amino and hydroxyl groups).

Accessibility of Functional Groups: An equatorially positioned side chain is more sterically accessible to incoming reagents than an axially positioned one, which is shielded by the axial hydrogens on the same side of the ring.

Reaction Rates: Reactions that involve a transition state where steric hindrance is increased will be slower for conformers with axially oriented reacting groups. Conversely, reactions that relieve steric strain in the transition state can be accelerated. Studies on the degradation of cis- and trans-1,2-cyclohexanedicarboxylic acid amides (1,2-CHCAA) have shown that the more dynamic nature of the trans isomer, which can more readily reduce gauche interactions between bulky substituents through ring inversion, leads to a significantly higher activation energy for intramolecular attack compared to the more rigid cis isomer. nih.gov

The relationship between structural modifications and chemical behavior can be systematically investigated by synthesizing a series of analogues with varying substituents on the cyclohexyl ring or the propanol side chain and comparing their reaction rates under identical conditions.

Understanding Steric and Electronic Effects on Reactivity

The reactivity of amino cyclohexyl propanol analogues is governed by a combination of steric and electronic effects. Dissecting these two factors is crucial for predicting chemical behavior and designing molecules with specific properties.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms within a molecule, which can impede the approach of a reactant to the reaction site. spcmc.ac.in In the context of this compound analogues, the bulky 1-methylcyclohexyl group imposes significant steric crowding around the tertiary alcohol and any adjacent functional groups.

Rate Retardation: The size of the substituent group directly correlates with the magnitude of steric hindrance. Larger substituents increase the energy of the transition state for many reactions, thereby slowing the reaction rate. libretexts.org For instance, the rate of esterification of the hydroxyl group would be expected to decrease as the size of the acylating agent increases.

Conformational Control: As discussed previously, steric effects dictate the preferred conformation of the cyclohexane ring. The energetic penalty of placing a bulky group in an axial position forces the ring into a conformation where that group is equatorial, which in turn influences the reactivity of the functional groups on that substituent. libretexts.org

Electronic Effects: Electronic effects are transmitted through the molecular framework via inductive effects (through sigma bonds) and field effects (through space). The amino and hydroxyl groups in the side chain have distinct electronic properties that influence each other's reactivity.

Inductive Effects: The amino group is an electron-donating group (by induction, +I) and can increase the electron density on adjacent atoms. This can affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

Intramolecular Hydrogen Bonding: The proximity of the amino and hydroxyl groups can allow for intramolecular hydrogen bonding. This can decrease the nucleophilicity of both the nitrogen and oxygen atoms by involving their lone pairs in the hydrogen bond.

Catalyst Interaction and Chemoselectivity: The electronic nature of the substrate and catalyst can determine the reaction pathway. For example, in the addition of amino alcohols to electron-deficient olefins, the chemoselectivity (O-addition vs. N-addition) can be controlled by the catalyst system. A catalyst that acts as a Brønsted base can deprotonate the hydroxyl group, leading to the O-adduct, while a Lewis acid catalyst may coordinate to both N and O atoms, leading to the N-adduct, which is the product of the non-catalyzed reaction. nih.gov

The interplay of these effects is summarized in the table below.

| Effect | Description | Impact on Reactivity of Amino Cyclohexyl Propanol Analogues |

| Steric Hindrance | Repulsive forces between electron clouds of non-bonded atoms in close proximity. | The bulky cyclohexyl group can shield the -OH and -NH2 groups, slowing reaction rates. The size of other substituents can further modulate this effect. |

| 1,3-Diaxial Interactions | Steric strain between an axial substituent and other axial atoms on the same side of the cyclohexane ring. | Forces the propanol side chain into an equatorial position, influencing the accessibility of the reactive functional groups. libretexts.org |

| Inductive Effect | Transmission of charge through sigma bonds. | The electron-donating amino group can increase the nucleophilicity of the nearby hydroxyl oxygen. |

| Intramolecular H-Bonding | Hydrogen bond formation between the -OH and -NH2 groups within the same molecule. | Can decrease the nucleophilicity of both functional groups and may influence the conformational preference of the side chain. |

Understanding these fundamental principles allows for the rational design of derivatives of this compound with tailored reactivity for various applications in organic synthesis.

Future Research Horizons for this compound: A Roadmap for Exploration

The tertiary alcohol this compound, a compound characterized by its significant steric bulk, represents a largely untapped area of chemical research. Its unique structure, featuring a quaternary carbon center attached to a cyclohexyl ring and a tertiary alcohol moiety, suggests a wealth of potential for novel chemical transformations and applications. While specific research on this molecule is limited, its structural motifs are present in a variety of more extensively studied compounds. This article outlines promising future research directions and unexplored avenues for this compound, based on analogous systems and emerging chemical methodologies. The focus is on charting a course for future investigations that could unlock the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Methylcyclohexyl)propan-2-ol under laboratory conditions?

- Methodological Answer : The compound can be synthesized via acid-catalyzed hydration of 1-methylcyclohexene using concentrated sulfuric acid, followed by nucleophilic substitution. Alternative routes include Grignard reactions with methyl magnesium bromide and cyclohexanone derivatives. Purification typically involves fractional distillation or column chromatography to isolate the tertiary alcohol . Key parameters include maintaining anhydrous conditions and controlling reaction temperatures (e.g., 40–60°C for hydration) to minimize side products like ethers or alkenes.

Q. How can researchers ensure high purity of this compound during synthesis?

- Methodological Answer : Impurity profiling using HPLC (High-Performance Liquid Chromatography) with UV detection at 210 nm is recommended. For example, highlights the use of reverse-phase C18 columns and mobile phases like acetonitrile/water (70:30 v/v) to resolve closely related alcohols and ketones . Additional steps include recrystallization from non-polar solvents (e.g., hexane) and drying over molecular sieves (3Å) to remove residual water.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : -NMR should show a singlet for the two equivalent methyl groups (δ ~1.2 ppm) and multiplet signals for the cyclohexyl protons (δ 1.4–1.8 ppm). -NMR will confirm the quaternary carbon (C-OH) at δ ~70 ppm .

- IR : A broad O-H stretch at ~3400 cm and C-O stretch near 1100 cm.